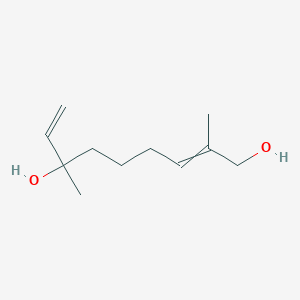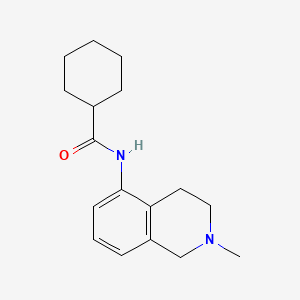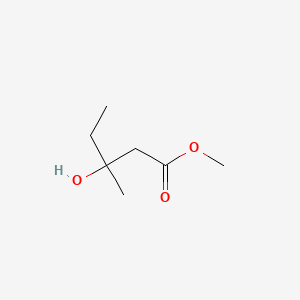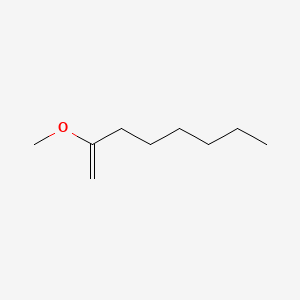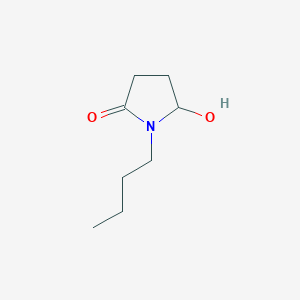
1-Butyl-5-hydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-hydroxypyrrolidin-2-one is a five-membered heterocyclic compound with a hydroxyl group at the 5-position and a butyl group at the 1-position. This compound belongs to the pyrrolidinone family, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-butyl-4-hydroxybutanamide under acidic conditions. Another method includes the reduction of 1-butyl-5-oxopyrrolidin-2-one using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 1-butyl-5-aminopyrrolidin-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-Butyl-5-oxopyrrolidin-2-one.
Reduction: 1-Butyl-5-aminopyrrolidin-2-one.
Substitution: Various substituted pyrrolidinones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5-hydroxypyrrolidin-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-butyl-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
1-Butylpyrrolidin-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Methyl-5-hydroxypyrrolidin-2-one: Has a methyl group instead of a butyl group, affecting its hydrophobic interactions.
1-Butyl-5-oxopyrrolidin-2-one: Contains a ketone group instead of a hydroxyl group, altering its chemical reactivity.
Uniqueness: 1-Butyl-5-hydroxypyrrolidin-2-one is unique due to the presence of both a hydroxyl group and a butyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
41194-01-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-butyl-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
HJZNLZRMGSMHFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(CCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
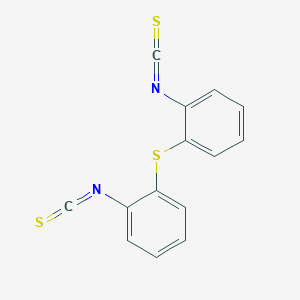
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


